molecular formula C10H13N5O4 B1665024 Adenosine CAS No. 58-61-7

Adenosine

Número de catálogo B1665024
Número CAS: 58-61-7
Peso molecular: 267.24 g/mol
Clave InChI: OIRDTQYFTABQOQ-KQYNXXCUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adenosine is a nucleoside consisting of adenine and ribose sugar linked by β-N 9 -glycosidic bond . It is a constituent of RNA and yields adenine and ribose on hydrolysis . It is also an endogenous nucleoside and is chemically described as 6-amino-9-beta-D-ribofuranosyl-9-H-purine .


Synthesis Analysis

This compound is synthesized from Inosine Monophosphate (IMP) as the nucleotide form (this compound monophosphate). IMP does not accumulate in the cell but is rapidly converted to AMP and GMP . A study has shown that overexpression of prs, purF, and purA under the guidance of transcriptional and metabolite pool analysis significantly increased this compound production .


Molecular Structure Analysis

This compound is a molecule containing hetero-cyclic ring structures. The molecule comprises five N atoms and four O atoms, with four N atoms and two O atoms participating in intermolecular hydrogen bonding, as well as one O atom readily forming intramolecular hydrogen bonds .


Chemical Reactions Analysis

This compound interacts with A1, A2A, or A3 subtypes with an EC50 in the range 10 nM–1 μM, while activation of the A2B subtype needs concentrations higher than 10 μM . ATP hydrolyzes into ADP in the following reaction:

.

Physical And Chemical Properties Analysis

This compound is an endogenous purine nucleoside that modulates many physiological processes. Cellular signaling by this compound occurs through four known this compound receptor subtypes (A1, A2A, A2B, and A3) .

Aplicaciones Científicas De Investigación

Cardiac Electrophysiology

Adenosine has significant electrophysiologic effects, making it useful in cardiac arrhythmias. It modulates the myocardial oxygen supply-demand balance through coronary vasodilation and reduces myocardial contractility. Its clinical application includes therapy for paroxysmal supraventricular tachycardia (PSVT) (Lerman & Belardinelli, 1991).

Coronary Arterial Circulation

This compound is a potent vasodilator, widely studied in the coronary circulation of humans. It affects coronary and systemic hemodynamics and is used in diagnostic procedures for heart diseases (Wilson et al., 1990).

Inflammation Modulation

This compound plays a role in regulating the immune system and modulating inflammation. Its receptor ligands have shown promise in managing inflammatory conditions. Research is ongoing to develop more selective this compound receptor ligands and this compound-regulating agents (Antonioli et al., 2014).

Neurological Implications

This compound receptors in the nervous system impact sleep, arousal, cognition, and memory. Manipulation of these receptors shows potential for therapeutic implications in neurodegenerative diseases like Parkinson's and Alzheimer's (Ribeiro et al., 2002).

Cardiovascular System Modulation

This compound's cardiovascular effects include modulation of regional blood flow, and its levels increase under oxygen or substrate deficiency. It has potential clinical applications as a vasodilator and antiarrhythmic agent (Sollevi, 1986).

Anti-inflammatory Role

This compound acts as a feedback regulator of inflammation, influencing neutrophil and monocyte/macrophage function. It mediates the anti-inflammatory effects of methotrexate, used in treating Rheumatoid Arthritis and other inflammatory disorders (Haskó & Cronstein, 2013).

Non-Opioid Analgesic Potential

This compound has been explored as a non-narcotic analgesic in anesthetized patients. Clinical trials suggest it reduces anesthesia requirements during surgery and improves postoperative recovery with a well-characterized safety profile (Gan & Habib, 2007).

Mecanismo De Acción

Target of Action

Adenosine is a ubiquitous endogenous modulator that maintains cellular and tissue homeostasis . It primarily targets four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 this compound receptors (ARs) . Each receptor has a unique pharmacological profile and tissue distribution . These receptors are present in almost all cells, making them key targets for pharmacological research .

Mode of Action

This compound exerts its effects by interacting with its targets, the this compound receptors. Agonism of this compound receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart . This decrease in conduction time is achieved by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .

Biochemical Pathways

This compound is involved in several biochemical pathways. One significant pathway is the cAMP-adenosine pathway . This pathway is a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to this compound (ecto-nucleotidases such as CD73) . This compound also plays a role in energy metabolism by affecting the levels of intracellular cAMP .

Pharmacokinetics

This compound has very rapid metabolism by this compound deaminase in red cells and the endothelial wall . Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption . This compound can also be deaminated by this compound deaminase to form inosine, which is then phosphorylated by purine nucleoside phosphorylase to form hypoxanthine . Hypoxanthine undergoes oxidation by xanthine dehydrogenase twice to form the metabolites xanthine, followed by uric acid .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its ubiquitous presence and the wide distribution of its receptors. This compound can stimulate the Wnt/β-catenin pathway by modulating the activity of Gsk3β in cultured human dermal papilla cells . It also activates this compound receptor signaling, increasing the intracellular cAMP level, and subsequently stimulating the cAMP-mediated cellular energy metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions involving increased metabolic demand, hypoxia, tissue injury, and inflammation can considerably raise the levels of this compound . This increase in this compound levels can regulate the immune response and modulate inflammation . Furthermore, the extracellular and intracellular levels of this compound are finely tuned by the activity of various enzymes and nucleoside transporters .

Safety and Hazards

Adenosine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Future research directions in the application of adenosine aim to improve outcomes in persons with cardiovascular disease . A2A receptor agonists are the focus of efforts by the pharmaceutical industry to develop new cardiovascular therapies .

Análisis Bioquímico

Biochemical Properties

Adenosine mediates its effects through activation of four G-protein coupled this compound receptors (ARs) named as A 1, A 2A, A 2B and A 3 . In particular, A 1 ARs are distributed through the body, primarily inhibitory in the regulation of adenylyl cyclase activity and able to reduce the cyclic AMP levels .

Cellular Effects

This compound regulates many physiological functions involving the heart and cardiovascular system . Among the cardioprotective properties of this compound are its ability to improve cholesterol homeostasis, impact platelet aggregation and inhibit the inflammatory response .

Molecular Mechanism

The function of this compound is controlled through four G-protein coupled receptors: A 1, A 2A, A 2B and A 3 . Of these four, it is the A 2A receptor that is in a large part responsible for the anti-inflammatory effects of this compound as well as defense against excess cholesterol accumulation .

Temporal Effects in Laboratory Settings

The endogenous, ubiquitous purine-nucleoside this compound exerts multiple biochemical effects that serve important roles in cardiac and vascular biology . This compound is known to regulate myocardial and coronary circulatory functions and exerts potent vasodilatory effects in most vascular beds of mammalian species .

Metabolic Pathways

This compound plays an important role in a number of biochemical processes including energy transfer—as this compound triphosphate (ATP) and this compound diphosphate (ADP) as well as signal transduction; contained within cyclic this compound monophosphate (cAMP) .

Propiedades

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Record name adenosine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adenosine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022558
Record name Adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL
Record name SID855932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart. Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and and increased threshold for calcium dependent action potentials. Decreased conduction time leads to an antiarrhythmic effect. Inhibition of calcium influx, reduces the activity of adenylate cyclase, relaxing vascular smooth muscle. Relaxed vascular smooth muscle leads to increased blood flow through normal coronary arteries but not stenotic arteries, allowing thallium-201 to be more readily uptaken in normal coronary arteries., Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission., Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome., Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan., ... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature., For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.
Record name Adenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles (from water +3/2), Crystals from water, White crystalline powder

CAS RN

58-61-7
Record name Adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine [USAN:USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name adenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenosine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235.5 °C
Record name Adenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine
Reactant of Route 2
Adenosine
Reactant of Route 3
Adenosine
Reactant of Route 4
Adenosine
Reactant of Route 5
Adenosine
Reactant of Route 6
Reactant of Route 6
Adenosine

Q & A

Q1: How does adenosine interact with its targets to exert its effects?

A1: this compound primarily exerts its effects by binding to and activating specific G protein-coupled receptors known as this compound receptors (ARs). There are four known subtypes: A1, A2A, A2B, and A3. These receptors are differentially expressed across various tissues and cell types, contributing to the diverse physiological effects of this compound. [, , , , , ]

Q2: What are the downstream effects of this compound receptor activation?

A2: The downstream effects of this compound receptor activation are dependent on the specific receptor subtype activated and the cell type involved. For example, activation of A1 receptors in the heart leads to bradycardia (slowing of the heart rate) and inhibition of atrioventricular conduction. [, ] In contrast, A2A receptor activation in the vasculature promotes vasodilation. [, ] this compound can also modulate neurotransmission, immune responses, and cellular metabolism through its actions on various this compound receptor subtypes. [, , , ]

Q3: How does this compound affect the cardiovascular system?

A3: this compound is a potent cardiovascular modulator. It can lower blood pressure by activating A2 receptors on blood vessels, leading to vasodilation. [] In the heart, this compound primarily acts on A1 receptors to decrease heart rate and reduce the force of contraction. [] These effects make this compound useful in certain clinical settings, such as the treatment of supraventricular tachycardia. []

Q4: Does this compound play a role in neuroprotection?

A4: Research suggests that this compound might have neuroprotective properties. During ischemia, this compound levels increase in the brain, potentially acting as an endogenous neuroprotectant. [] This protective effect may involve several mechanisms, including vasodilation, inhibition of excitotoxicity, and modulation of inflammation. [, ]

Q5: How does diabetes affect the cardioprotective effects of this compound?

A5: Research in rats indicates that diabetes may reduce the heart's ability to benefit from this compound's protective effects following ischemia. In diabetic rats, this compound postconditioning was less effective at reducing markers of cardiac injury and infarct size compared to non-diabetic rats. [] This highlights the complex interplay between metabolic disorders like diabetes and the efficacy of this compound-based therapies.

Q6: How do structural modifications of this compound affect its activity and selectivity for different this compound receptor subtypes?

A6: Modifying the this compound molecule can alter its affinity and selectivity for specific this compound receptor subtypes. For instance, N6-cyclohexylthis compound (CHA) displays selectivity for the A1 receptor. [] Similarly, N6-phenylisopropylthis compound (PIA) exhibits a higher affinity for the A1 receptor compared to the A2 receptor. [] These structure-activity relationships are crucial for developing this compound analogs with tailored pharmacological profiles.

Q7: What is the stability of this compound under various conditions?

A7: this compound's stability can be affected by factors like pH, temperature, and the presence of enzymes. For instance, this compound deaminase, an enzyme present in various tissues, rapidly degrades this compound to inosine. [, , ]

Q8: What strategies can be employed to improve this compound stability and bioavailability?

A8: Several strategies can enhance this compound stability and bioavailability. One approach involves developing this compound analogs resistant to enzymatic degradation. Another strategy utilizes drug delivery systems, such as nanoparticles or liposomes, to protect this compound from degradation and enhance its targeted delivery. []

Q9: How does this compound interact with different materials used in biomedical applications, such as polymers or metals?

A9: The compatibility of this compound with biomaterials is crucial for developing effective drug delivery systems. The research on the development of a novel drug-releasing guidewire illustrates this. The guidewire, designed to release this compound during percutaneous coronary interventions, utilizes a specialized coating to facilitate controlled drug release. This coating involves layering this compound between biocompatible polymers, ensuring its stability and controlled release within the coronary artery. []

Q10: What analytical methods are employed to characterize and quantify this compound?

A10: Various analytical techniques are used to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a widely employed method for separating and quantifying this compound and its metabolites in biological samples. [, ] Mass spectrometry techniques, often coupled with HPLC, offer high sensitivity and specificity for this compound analysis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.